N-phenylindeno[1,2-b]pyridin-5-imine
Description
N-Phenylindeno[1,2-b]pyridin-5-imine is a fused heterocyclic compound featuring a pyridine ring fused to an indene moiety, with an imine group at the 5-position and a phenyl substituent on the nitrogen atom. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry. Its synthesis typically involves aza-Wittig reactions, as demonstrated in the preparation of 5H-indeno[1,2-b]pyridines through the reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated carbonyl compounds . Subsequent oxidation yields derivatives like 5H-indeno[1,2-b]pyridin-5-ones, which are structurally related to alkaloids such as onychine .
Properties
CAS No. |
64292-04-2 |
|---|---|
Molecular Formula |
C18H12N2 |
Molecular Weight |
256.3g/mol |
IUPAC Name |
N-phenylindeno[1,2-b]pyridin-5-imine |
InChI |
InChI=1S/C18H12N2/c1-2-7-13(8-3-1)20-18-15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12H |
InChI Key |
LBYQZAQCUXXVOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methyl-N-phenylindeno[1,2-b]pyridin-5-imine
This compound differs by the addition of a methyl group at the 4-position of the indenopyridine core.
- Boiling point : ~374°C (predicted)
- Density : ~1.40 g/cm³
- pKa : ~4.42 (indicative of moderate acidity) .
The methyl group may also influence solubility and crystallinity compared to the parent N-phenyl compound.
5H-Indeno[1,2-b]pyridin-5-ones
These ketone derivatives, synthesized via oxidation of 5H-indeno[1,2-b]pyridines, exhibit distinct electronic properties due to the carbonyl group. For example, the 4-azafluorenone alkaloid onychine shares structural motifs with these derivatives and demonstrates bioactivity . The imine-to-ketone conversion reduces basicity but enhances hydrogen-bonding capacity, which could impact pharmaceutical applications.
Indeno[1,2-b]quinoxaline Derivatives
Replacing the pyridine ring with a quinoxaline moiety (e.g., 7-chloro-11H-indeno[1,2-b]quinoxaline) introduces additional nitrogen atoms, altering electronic delocalization. Such compounds are often synthesized via condensation of ninhydrin with 1,2-phenylenediamines . Key differences include:
- Optical properties: Quinoxaline derivatives like SAIQ (spiro[acridine-9,11-indeno[1,2-b]quinoxaline]) exhibit strong absorption maxima (~338–344 nm) and are used as host materials in phosphorescent OLEDs .
Indeno[1,2-b]pyrroles
These compounds, synthesized via multicomponent reactions of ninhydrin, 1,3-dicarbonyl compounds, and amines, feature a pyrrole ring instead of pyridine. They are noted for high yields (~80–90%) and mild reaction conditions .
Comparative Data Table
Key Research Findings
- Electronic Effects: Positional isomerism in indeno-fused systems (e.g., [1,2-b] vs. [2,1-a] isomers) significantly impacts electron delocalization. For example, [1,2-b]-DSF-IF exhibits a red-shifted absorption spectrum compared to [2,1-a]-DSF-IF due to enhanced π-conjugation .
- Biological Relevance: Spiro-thiazolidine derivatives of indeno[1,2-b]quinoxaline demonstrate antimicrobial activity, highlighting the importance of hybrid heterocycles in drug design .
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